3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 497921-99-0
VCID: VC16147828
InChI: InChI=1S/C17H16N4O2S/c1-2-22-15-7-3-6-13(12-15)16-19-20-17(24)21(16)18-10-4-8-14-9-5-11-23-14/h3-12H,2H2,1H3,(H,20,24)/b8-4+,18-10+
SMILES:
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol

3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 497921-99-0

Cat. No.: VC16147828

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione - 497921-99-0

Specification

CAS No. 497921-99-0
Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
IUPAC Name 3-(3-ethoxyphenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H16N4O2S/c1-2-22-15-7-3-6-13(12-15)16-19-20-17(24)21(16)18-10-4-8-14-9-5-11-23-14/h3-12H,2H2,1H3,(H,20,24)/b8-4+,18-10+
Standard InChI Key WKEWHCITQNDFLY-HGBXGJOCSA-N
Isomeric SMILES CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3
Canonical SMILES CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula C17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S} reflects the integration of nitrogen, sulfur, and oxygen heteroatoms within a fused triazole-thione scaffold. Key structural components include:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to π-π stacking interactions in biological systems.

  • Ethoxyphenyl group: A 3-substituted phenyl ring with an ethoxy moiety (OCH2CH3-\text{OCH}_2\text{CH}_3), enhancing lipophilicity and membrane permeability.

  • Furan-allylidene side chain: A conjugated system linking a furan heterocycle to the triazole core via an allylidene bridge, enabling redox activity and hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number497921-99-0
Molecular Weight340.4 g/mol
Molecular FormulaC17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}
SolubilityLimited aqueous solubility

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step condensation reactions :

  • Formation of triazole-thione core: Thiocarbohydrazide reacts with formic acid or trifluoroacetic acid under reflux to generate intermediate 1,2,4-triazole-3-thione derivatives.

  • Aldehyde condensation: The intermediate undergoes Schiff base formation with 3-(furan-2-yl)propenal in acetic acid, yielding the allylideneamino substituent.

  • Ethoxyphenyl incorporation: A nucleophilic substitution or coupling reaction introduces the 3-ethoxyphenyl group at the triazole’s 3-position.

Variations in reaction conditions (e.g., solvent, temperature) significantly impact yield and purity. Microwave-assisted synthesis, as demonstrated for analogous triazole-thiones, may enhance efficiency .

Structural Confirmation

Advanced spectroscopic techniques validate the compound’s structure:

  • 1H^1\text{H}-NMR: Peaks at δ 8.2–8.5 ppm correspond to the allylideneamino group’s protons, while furan resonances appear at δ 6.3–7.4 ppm .

  • ESI-MS: A molecular ion peak at m/z 340.4 confirms the molecular weight .

Biological Activities and Mechanisms

Antimicrobial Properties

Triazole-thiones exhibit broad-spectrum antimicrobial activity. For 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H,2,4-triazole-5(4H)-thione:

  • Bacterial inhibition: The furan moiety disrupts microbial cell membranes via lipid peroxidation, while the triazole-thione core inhibits enzymes like β-lactamases .

  • Fungal targets: The ethoxy group enhances penetration into fungal cell walls, synergizing with sulfur’s antimycotic effects .

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